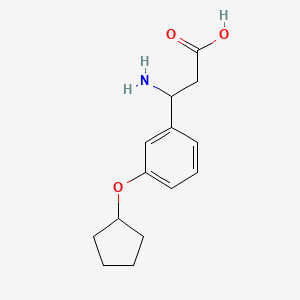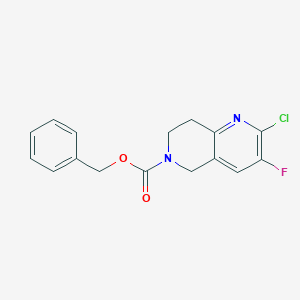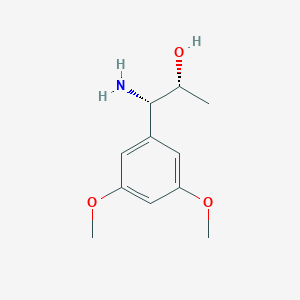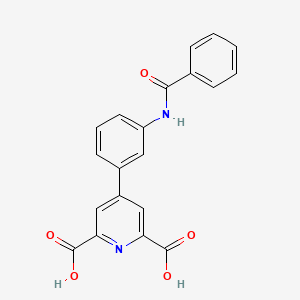
5-Amino-7-methoxychroman-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-7-methoxychroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a dihydropyran ring, with an amino group at the 5th position and a methoxy group at the 7th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7-methoxychroman-4-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 7-methoxy-4-chromanone.
Amination Reaction: The precursor undergoes an amination reaction where an amino group is introduced at the 5th position. This can be achieved using reagents like ammonia or amines under specific conditions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.
Automated Purification Systems: These systems are used to efficiently purify the final product on an industrial scale.
化学反応の分析
Types of Reactions
5-Amino-7-methoxychroman-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidized Derivatives: Quinones and other oxidized forms.
Reduced Derivatives: Dihydro derivatives and other reduced forms.
Substituted Derivatives: Various substituted chromanones with different functional groups.
科学的研究の応用
5-Amino-7-methoxychroman-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of novel compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 5-Amino-7-methoxychroman-4-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Modulate Receptors: Interact with cellular receptors to modulate signaling pathways.
Affect Gene Expression: Influence the expression of genes involved in cellular processes.
類似化合物との比較
Similar Compounds
Chroman-4-one: The parent compound with a similar structure but lacking the amino and methoxy groups.
7-Methoxychroman-4-one: Similar structure with only the methoxy group at the 7th position.
5-Aminochroman-4-one: Similar structure with only the amino group at the 5th position.
Uniqueness
5-Amino-7-methoxychroman-4-one is unique due to the presence of both amino and methoxy groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in scientific research and industry.
特性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
5-amino-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H11NO3/c1-13-6-4-7(11)10-8(12)2-3-14-9(10)5-6/h4-5H,2-3,11H2,1H3 |
InChIキー |
CDHKIASESAVMIL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C2C(=O)CCOC2=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine](/img/structure/B13051289.png)


![(1S,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051303.png)
![N-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-6-amine](/img/structure/B13051308.png)
![3-Bromo-2-phenylbenzo[b]thiophene](/img/structure/B13051310.png)



![Benzyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13051345.png)


![3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13051358.png)
